N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide
Overview
Description
“N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” is a chemical compound that belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R and R’ can be a variety of atoms and groups of atoms .
Molecular Structure Analysis
The molecular structure of “N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” would consist of a 2,3-dichlorophenyl group attached to an amide functional group, which in turn is attached to a trifluoroethyl group . The presence of the electronegative fluorine atoms and the polar amide group would likely result in a molecule with interesting electronic properties .Chemical Reactions Analysis
As an amide, “N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” could potentially undergo a variety of chemical reactions. These could include hydrolysis under acidic or basic conditions to yield 2,3-dichloroaniline and 2,2,2-trifluoroacetic acid . Again, without specific experimental data, these potential reactions are speculative.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide” would be influenced by its molecular structure. The presence of the electronegative fluorine atoms and the polar amide group would likely result in a molecule with a relatively high dipole moment . Other properties, such as melting point, boiling point, and solubility, would depend on the specific intermolecular interactions in the compound .Scientific Research Applications
1. Structural Studies
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide and similar compounds have been studied for their structure in various phases, including crystal, solution, and gas. These studies involve spectroscopic methods and quantum chemical simulations, providing insights into molecular interactions and dimer formations (Sterkhova, Lazarev, & Shainyan, 2019).
2. Reactivity and Synthesis
This compound has been a subject of research in the context of chemical reactions and synthesis. For instance, its interactions with alkenes and dienes in oxidative systems have been explored, leading to the formation of various iodine and chlorine-containing derivatives (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015). Such studies are crucial for developing new synthetic methods and understanding chemical reactivity.
3. Spectroscopic and Computational Analysis
Research has also been conducted on similar compounds to understand their vibrational frequencies, molecular structural parameters, and thermodynamic properties. These studies, often using computational methods like density functional theory, provide a deep insight into the molecular characteristics and potential applications of these compounds (Choudhary, Agarwal, Gupta, & Tandon, 2014).
4. Antimicrobial and Antioxidant Activities
Some derivatives of N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide have been investigated for their potential antimicrobial and antioxidant properties. These studies suggest the possibility of developing novel antimicrobial agents from such derivatives, particularly for targeting biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
5. Application in Chromatography
Compounds related to N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide have been used in chromatographic methods, demonstrating their utility in analytical chemistry for the separation and analysis of various chemical substances (Heyn, Zaranyika, & Goldberg, 1982).
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3-5(6(4)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWYCMFNGRBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2,2,2-trifluoroacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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